molecular formula C10H9NO2 B14513409 2,3-Dimethylindole-4,7-dione CAS No. 62676-76-0

2,3-Dimethylindole-4,7-dione

Cat. No.: B14513409
CAS No.: 62676-76-0
M. Wt: 175.18 g/mol
InChI Key: RUUQDFBLUDDOPY-UHFFFAOYSA-N
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Description

2,3-Dimethylindole-4,7-dione is a heterocyclic compound featuring an indole backbone substituted with methyl groups at positions 2 and 3 and ketone groups (diones) at positions 4 and 6.

Properties

CAS No.

62676-76-0

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

2,3-dimethyl-1H-indole-4,7-dione

InChI

InChI=1S/C10H9NO2/c1-5-6(2)11-10-8(13)4-3-7(12)9(5)10/h3-4,11H,1-2H3

InChI Key

RUUQDFBLUDDOPY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C(=O)C=CC2=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethylindole-4,7-dione can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole core. Subsequent oxidation of the indole derivative can introduce the ketone functionalities at positions 4 and 7 .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis followed by controlled oxidation processes. The use of microwave irradiation can significantly reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethylindole-4,7-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 5 and 6.

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of indolequinones.

    Reduction: Formation of dihydroxyindoles.

    Substitution: Halogenated indole derivatives.

Mechanism of Action

The mechanism of action of 2,3-Dimethylindole-4,7-dione involves its interaction with various molecular targets. The compound can undergo redox reactions, influencing cellular oxidative stress pathways. Its quinone derivatives can act as bioreductive alkylating agents, targeting nucleophilic sites in biological macromolecules .

Comparison with Similar Compounds

Core Structural Analog: Indole-4,7-dione

Indole-4,7-dione (unsubstituted) serves as the foundational scaffold for 2,3-dimethylindole-4,7-dione. Evidence highlights its synthesis via cyclocondensation reactions similar to those used for benzimidazole-diones . Key differences include:

  • Substituent Effects : The addition of 2,3-dimethyl groups in the target compound enhances steric bulk and lipophilicity compared to the unsubstituted analog. This may influence solubility, metabolic stability, and membrane permeability .
  • Redox Activity : The 4,7-dione moiety is redox-active, analogous to benzimidazole-4,7-diones, which undergo bioreduction under hypoxic conditions to exert cytotoxic effects .

Halogen-Substituted Indole-diones

Examples include 4,7-Dichloro-1H-indole-2,3-dione and 4,7-Dibromo-1H-indole-2,3-dione :

  • Biological Implications : Halogenated indole-diones may exhibit altered binding affinities to biological targets (e.g., enzymes or DNA) compared to methyl-substituted derivatives.

Methoxy- and Methyl-Substituted Derivatives

4,7-Dimethoxy-2,3-dimethyl-1H-indole (CAS 14201-41-3) :

  • Polarity vs. Lipophilicity : Methoxy groups increase polarity, whereas methyl groups enhance lipophilicity. This contrast impacts pharmacokinetic properties such as absorption and distribution.
  • Steric Considerations : The 2,3-dimethyl substitution in the target compound may hinder interactions with planar biological targets (e.g., DNA intercalation) compared to smaller substituents.

Comparative Data Table

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities References
This compound 2,3-Me; 4,7-dione C₁₀H₉NO₂ 191.19 (calc.) Hypothesized redox activity N/A
Indole-4,7-dione Unsubstituted C₈H₅NO₂ 147.13 Redox-active scaffold
4,7-Dichloroindole-2,3-dione 4,7-Cl; 2,3-dione C₈H₃Cl₂NO₂ 232.02 Electrophilic reactivity
4,7-Dibromoindole-2,3-dione 4,7-Br; 2,3-dione C₈H₃Br₂NO₂ 304.92 Enhanced DNA binding potential
4,7-Dimethoxy-2,3-dimethylindole 4,7-OMe; 2,3-Me C₁₂H₁₅NO₂ 205.25 Increased polarity

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